molecular formula C10H17NO3 B1199623 2-N-Morpholinoethyl methacrylate CAS No. 2997-88-8

2-N-Morpholinoethyl methacrylate

Cat. No.: B1199623
CAS No.: 2997-88-8
M. Wt: 199.25 g/mol
InChI Key: MNZNJOQNLFEAKG-UHFFFAOYSA-N
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Description

2-N-Morpholinoethyl methacrylate is an organic compound with the chemical formula C10H17NO3. It is a methacrylate ester containing a morpholine ring, which imparts unique properties to the compound. This compound is widely used in various fields, including polymer chemistry, materials science, and biomedical research.

Preparation Methods

2-N-Morpholinoethyl methacrylate can be synthesized through several methods. One common method involves the acylation of N-morpholinoethanol with methacrylic acid anhydride or methacryloyl chloride. This reaction typically requires controlled conditions to prevent spontaneous polymerization during storage. Another method involves the re-esterification of methyl methacrylate with N-morpholinoethanol, yielding this compound in high yield under controlled conditions.

Chemical Reactions Analysis

2-N-Morpholinoethyl methacrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions. The polymerization of this compound can be initiated by different methods, such as photopolymerization, where it shows significant reactivity due to its unique structure. Common reagents used in these reactions include photoinitiators and radical initiators. The major products formed from these reactions are polymers with specific properties suitable for coatings and other applications.

Scientific Research Applications

2-N-Morpholinoethyl methacrylate has numerous scientific research applications. In chemistry, it is used to synthesize biocompatible block copolymers via atom transfer radical polymerization. In biology and medicine, it is used in the transfection of immortalized keratinocytes, serving as an in vitro model for skin carcinoma . Additionally, it is used in the synthesis of zwitterionic diblock copolymers, which have applications in drug delivery systems and as hosts for metal nanoparticle production .

Mechanism of Action

The mechanism of action of 2-N-Morpholinoethyl methacrylate involves its ability to form polymers with specific properties. The morpholino group in the compound allows for complexation with metal-containing anions, such as AuCl4-, in acidic conditions . This complexation leads to the formation of microgels that can be used as nanoreactors for catalytic systems and as antibacterial agents . The proton-sponge effect of the morpholino group also enhances the release of oligonucleotides from acidic endosomes, improving transfection efficiency .

Comparison with Similar Compounds

2-N-Morpholinoethyl methacrylate can be compared with other similar compounds, such as 2-(Dimethylamino)ethyl methacrylate, 2-(Diethylamino)ethyl methacrylate, and 2-(Diisopropylamino)ethyl methacrylate . These compounds share similar methacrylate structures but differ in their amine groups. The unique morpholino group in this compound imparts distinct properties, such as enhanced biocompatibility and specific reactivity in polymerization reactions .

Properties

IUPAC Name

2-morpholin-4-ylethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2)10(12)14-8-5-11-3-6-13-7-4-11/h1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZNJOQNLFEAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55972-47-9
Record name 2-Propenoic acid, 2-methyl-, 2-(4-morpholinyl)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55972-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70184068
Record name 2-Morpholinoethyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2997-88-8
Record name 2-Morpholinoethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2997-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinoethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Morpholinoethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-morpholinoethyl methacrylate
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Synthesis routes and methods

Procedure details

A 1000 ml resin kettle was equipped with a still head, air bubbler, and thermometer. The kettle was placed in a regulated water bath, set at 80°. 750 ml methyl methacrylate was added to the kettle followed by a solution containing 250 g morpholinoethanol, 5.0 g sodium methoxide and 0.5 g p-methoxyphenol. During the 120 minute reaction time, air was bubbled slowly through the vigorously stirred solution. After 30 and 60 minutes, 5.0 g sodium methoxide was added. At the end of the reaction time, the mixture was cooled and neutralized with 17.0 g glacial acetic acid.
[Compound]
Name
resin
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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